2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S2157 is a potent N-alkylated tranylcypromine derivative that acts as a lysine-specific demethylase 1 inhibitor. This compound enhances H3K9 methylation and concurrently reduces H3K27 acetylation at super-enhancer sites. It has shown significant efficacy in triggering apoptosis in T-cell acute lymphoblastic leukemia cells by inhibiting NOTCH3 and TAL1 gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S2157 involves the N-alkylation of tranylcypromine. The reaction conditions typically include the use of an appropriate alkylating agent under controlled temperature and pH conditions to ensure the selective alkylation of the tranylcypromine molecule .
Industrial Production Methods
Industrial production of S2157 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques such as chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
S2157 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.
Substitution: This reaction involves the replacement of one functional group in the molecule with another.
Common Reagents and Conditions
Common reagents used in the reactions involving S2157 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of S2157 may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
S2157 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and the properties of its derivatives.
Biology: Employed in studies to understand its effects on cellular processes, particularly in the context of lysine-specific demethylase 1 inhibition.
Medicine: Investigated for its potential therapeutic applications in treating T-cell acute lymphoblastic leukemia and other cancers due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting lysine-specific demethylase 1
Mechanism of Action
S2157 exerts its effects by inhibiting lysine-specific demethylase 1, an enzyme involved in the demethylation of histone proteins. This inhibition leads to increased methylation of histone H3 at lysine 9 and decreased acetylation at lysine 27, which in turn affects gene expression. The compound specifically targets the NOTCH3 and TAL1 genes, leading to the induction of apoptosis in T-cell acute lymphoblastic leukemia cells .
Comparison with Similar Compounds
S2157 is compared with other similar compounds such as S2116, another N-alkylated tranylcypromine derivative. Both compounds exhibit potent lysine-specific demethylase 1 inhibition, but S2157 has shown greater efficacy in crossing the blood-brain barrier and eradicating central nervous system leukemia. This unique ability makes S2157 particularly valuable in treating leukemia with central nervous system involvement .
List of Similar Compounds
- S2116
- Tranylcypromine
- Other N-alkylated tranylcypromine derivatives
Properties
Molecular Formula |
C23H28ClF2N3O2 |
---|---|
Molecular Weight |
451.9 g/mol |
IUPAC Name |
2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]-1-(4-methylpiperazin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C23H27F2N3O2.ClH/c1-27-7-9-28(10-8-27)22(29)14-26-21-13-18(21)19-11-17(24)12-20(25)23(19)30-15-16-5-3-2-4-6-16;/h2-6,11-12,18,21,26H,7-10,13-15H2,1H3;1H/t18-,21+;/m0./s1 |
InChI Key |
PUXYOFXCUCMFSQ-OZYANKIXSA-N |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CN[C@@H]2C[C@H]2C3=C(C(=CC(=C3)F)F)OCC4=CC=CC=C4.Cl |
Canonical SMILES |
CN1CCN(CC1)C(=O)CNC2CC2C3=C(C(=CC(=C3)F)F)OCC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.